2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide
Description
2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a morpholine ring, and a cyclohexyl moiety
Properties
Molecular Formula |
C21H31ClN2O3 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide |
InChI |
InChI=1S/C21H31ClN2O3/c1-16-14-18(6-7-19(16)22)27-17(2)20(25)23-15-21(8-4-3-5-9-21)24-10-12-26-13-11-24/h6-7,14,17H,3-5,8-13,15H2,1-2H3,(H,23,25) |
InChI Key |
LETNZFLEMRHWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC2(CCCCC2)N3CCOCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a morpholine derivative and a cyclohexylmethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific receptors or enzymes.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1
- 5-{5-chloro-2-[(3 S )-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1 H )-carbonyl]phenyl}-1,2-dimethyl-1 H -pyrrole-3-carboxylic acid derivatives
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for diverse scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
